molecular formula C11H14O3 B1590586 1-(3-Ethoxy-4-methoxyphenyl)ethanone CAS No. 31526-71-3

1-(3-Ethoxy-4-methoxyphenyl)ethanone

Cat. No.: B1590586
CAS No.: 31526-71-3
M. Wt: 194.23 g/mol
InChI Key: VYPAEKCKAWMJED-UHFFFAOYSA-N
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Description

1-(3-Ethoxy-4-methoxyphenyl)ethanone (CAS No. 31526-71-3) is a substituted acetophenone derivative featuring ethoxy (-OCH₂CH₃) and methoxy (-OCH₃) groups at the 3- and 4-positions of the aromatic ring, respectively. Its molecular formula is C₁₁H₁₄O₃, with a molecular weight of 194.23 g/mol. The compound is synthesized via alkylation of acetovanillone (4-hydroxy-3-methoxyacetophenone) using ethyl iodide and potassium carbonate in dimethylformamide (DMF), achieving an 88% yield . This method highlights its structural relationship to naturally occurring phenolic ketones, which are often explored for pharmaceutical and agrochemical applications.

Properties

IUPAC Name

1-(3-ethoxy-4-methoxyphenyl)ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14O3/c1-4-14-11-7-9(8(2)12)5-6-10(11)13-3/h5-7H,4H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VYPAEKCKAWMJED-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=CC(=C1)C(=O)C)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30509511
Record name 1-(3-Ethoxy-4-methoxyphenyl)ethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30509511
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

194.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

31526-71-3
Record name 1-(3-Ethoxy-4-methoxyphenyl)ethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30509511
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthesis via Nucleophilic Addition to 3-Ethoxy-4-methoxybenzonitrile

A well-documented method for preparing 1-(3-ethoxy-4-methoxyphenyl)ethanone involves the nucleophilic addition of a deprotonated dimethylsulfone anion to 3-ethoxy-4-methoxybenzonitrile, followed by hydrolysis.

Procedure Summary:

  • Dimethylsulfone is deprotonated using n-butyllithium in dry tetrahydrofuran (THF) at 0 °C under nitrogen atmosphere.
  • The resulting anion reacts with 3-ethoxy-4-methoxybenzonitrile added dropwise at 0 °C.
  • The reaction mixture is stirred initially at 0 °C and then at room temperature for extended time (up to 12 hours).
  • The reaction is quenched with aqueous acid (e.g., 2.5 M HCl), followed by filtration and recrystallization to isolate the product.

Experimental Data:

Reagent Amount Conditions Yield (%) Physical Data
Dimethylsulfone 926 mg (9.85 mmol) Dry THF, 0 °C, N2 atmosphere
n-Butyllithium (2.5 M) 3.8 mL (9.45 mmol) 0 °C, 1 h
3-Ethoxy-4-methoxybenzonitrile 700 mg (3.94 mmol) 0 °C to RT, 12 h 85 White solid, mp 144-145 °C, Rf 0.47 (hexane:EtOAc 1:1)

This method yields 1-(3-ethoxy-4-methoxyphenyl)-2-(methylsulfonyl)ethanone with high purity and good yield (85%) and is a key step in synthesizing related aminosulfone intermediates.

Diastereoselective Reduction of Enamine Intermediates

Advanced synthetic routes involve the formation of enamines derived from chiral auxiliaries, followed by diastereoselective reduction to obtain chiral intermediates related to this compound derivatives.

Key Steps:

  • Coupling of dimethylsulfone anion with 3-ethoxy-4-methoxybenzonitrile to form an intermediate.
  • Enamine formation with a chiral auxiliary.
  • Diastereoselective reduction of the enamine to yield stereochemically enriched products.
  • Optional deprotection steps to obtain the final aminosulfone compounds.

This approach is documented in patent literature, highlighting the use of chiral auxiliaries to control stereochemistry in the synthesis of aminosulfone intermediates, which include this compound derivatives as precursors.

Reduction and Functional Group Transformations

Following the preparation of 1-(3-ethoxy-4-methoxyphenyl)-2-(methylsulfonyl)ethanone, further transformations include:

  • Reduction to Alcohols: Using sodium borohydride (NaBH4) in dichloromethane/methanol mixtures at 0 °C to room temperature, the ketone is reduced to racemic or chiral alcohols.

  • Acetylation: The resulting alcohols can be acetylated using acetic anhydride and 4-dimethylaminopyridine (DMAP) in dichloromethane with triethylamine to yield acetate derivatives.

Experimental Data for Reduction and Acetylation:

Step Reagents & Conditions Yield (%) Physical Data
Reduction to alcohol NaBH4 (1.32 mmol), CH2Cl2:MeOH (1:4), 0 °C to RT, 25 min 98 White solid, mp 115-117 °C, Rf 0.33 (hexane:EtOAc 1:1)
Acetylation DMAP (0.456 mmol), Ac2O (2.735 mmol), Et3N (0.456 mmol), CH2Cl2, 1 h 85 White solid, mp 99-100 °C, Rf 0.43 (hexane:EtOAc 1:1)

These transformations are important for modifying the compound to suit further synthetic applications, including pharmaceutical intermediates.

Summary Table of Preparation Methods

Method Key Reagents/Conditions Product Form Yield (%) Notes
Nucleophilic addition to benzonitrile Dimethylsulfone, n-butyllithium, 3-ethoxy-4-methoxybenzonitrile, THF, 0 °C to RT 1-(3-ethoxy-4-methoxyphenyl)-2-(methylsulfonyl)ethanone 85 Straightforward, high-yielding
Diastereoselective enamine reduction Chiral auxiliary, enamine formation, selective reduction Chiral aminosulfone intermediates Variable Enables stereoselective synthesis
Reduction and acetylation NaBH4 reduction, Ac2O/DMAP acetylation Alcohol and acetate derivatives 85-98 Useful for further functionalization
Industrial scale synthesis Optimized chiral auxiliary methods, process control Enantiomerically pure aminosulfone intermediates High Suitable for pharmaceutical manufacturing

Chemical Reactions Analysis

Types of Reactions: 1-(3-Ethoxy-4-methoxyphenyl)ethanone undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)

    Substitution: Nitric acid (HNO3), sulfuric acid (H2SO4), halogens (Cl2, Br2)

Major Products Formed:

    Oxidation: Carboxylic acids, ketones

    Reduction: Alcohols

    Substitution: Nitro, sulfonyl, and halogenated derivatives

Scientific Research Applications

Pharmaceutical Synthesis

1.1 Role as an Intermediate in Drug Synthesis

One of the primary applications of 1-(3-Ethoxy-4-methoxyphenyl)ethanone is its use as an intermediate in the synthesis of apremilast. Apremilast is a phosphodiesterase 4 (PDE4) inhibitor that has shown efficacy in treating inflammatory conditions such as psoriasis and psoriatic arthritis. The synthesis of apremilast involves several steps where this compound serves as a crucial precursor.

Table 1: Synthesis Pathway of Apremilast Using this compound

StepReaction TypeKey ReagentsProduct
1Acylation2-Methoxyphenyl acetate, 2-(methylsulfonyl)acetyl chlorideIntermediate 1
2AlkylationBromoethaneIntermediate 2
3Imine FormationAmmonium acetateIntermediate 3
4ReductionReducing agent (e.g., NaBH4)Apremilast

This pathway highlights the significance of this compound in generating key intermediates that ultimately lead to the formation of apremilast .

1.2 Chemoenzymatic Synthesis Approaches

Recent studies have explored chemoenzymatic methods for synthesizing apremilast derivatives involving this compound. For instance, bioreduction using ketoreductases has been shown to yield high enantiomeric excess (ee), making it a valuable approach for producing chiral compounds necessary for pharmaceutical applications .

Table 2: Enzymatic Approaches for Synthesizing Apremilast Derivatives

Enzyme TypeReaction TypeYield (%)Enantiomeric Excess (%)
KetoreductaseBioreduction4893
LipaseKinetic Resolution>99>99

These enzymatic methods not only enhance the efficiency of synthesis but also improve the selectivity for desired chiral products .

Medicinal Chemistry Applications

2.1 Antiplasmodial Activity

Research has indicated that derivatives of this compound exhibit promising antiplasmodial activity against Plasmodium falciparum, the causative agent of malaria. Modifications to the phenolic structure have been shown to enhance biological activity, making this compound a candidate for further investigation in antimalarial drug development .

Table 3: Antiplasmodial Activity of Derivatives

Compound NameIC50 (µM)Selectivity Index
N-[4-(3-Ethoxy-4-methoxyphenyl)-1,2,5-oxadiazol-3-yl]-3-methylbenzamide0.0341526

The high selectivity index indicates that these compounds could be developed into effective therapeutic agents against malaria .

Mechanism of Action

The mechanism of action of 1-(3-ethoxy-4-methoxyphenyl)ethanone depends on its specific application. In biological systems, it may interact with various molecular targets, including enzymes and receptors, to exert its effects. The exact pathways involved can vary based on the context of its use and the specific biological processes being targeted .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Variations

The biological and physical properties of 1-(3-Ethoxy-4-methoxyphenyl)ethanone are influenced by its substituents. Below is a comparative analysis with structurally related compounds:

Compound Name CAS No. Substituents Molecular Formula Molecular Weight (g/mol) Key Properties/Activities
This compound 31526-71-3 3-ethoxy, 4-methoxy C₁₁H₁₄O₃ 194.23 High synthetic yield (88%)
1-(3-Fluoro-4-methoxyphenyl)ethanone - 3-fluoro, 4-methoxy C₉H₉FO₂ 168.17 Melting point: 90°C
3′-Hydroxy-4′-methoxyacetophenone 6100-74-9 3-hydroxy, 4-methoxy C₉H₁₀O₃ 166.17 α-glucosidase inhibition
1-(3,4-Dimethoxyphenyl)ethanone 1131-62-0 3,4-dimethoxy C₁₀H₁₂O₃ 180.20 Lipophilic, used in flavor synthesis
1-(3-Chloro-4-methoxyphenyl)ethanone 927802-05-9 3-chloro, 4-methoxy C₉H₉ClO₃ 200.62 Potential antimicrobial activity

Physicochemical Properties

  • Solubility: Bulky substituents like ethoxy reduce water solubility compared to smaller groups (e.g., methoxy or hydroxy). For instance, 1-(3,4-Dimethoxyphenyl)ethanone is more lipophilic than hydroxy-containing analogs .

Biological Activity

1-(3-Ethoxy-4-methoxyphenyl)ethanone, also known as 3-Ethoxy-4-methoxyacetophenone, is a synthetic organic compound with the molecular formula C11H14O3C_{11}H_{14}O_{3} and a molecular weight of 194.23 g/mol. It has garnered interest in various fields, particularly in medicinal chemistry, due to its potential biological activities, including antimicrobial and anti-inflammatory properties. This article aims to explore the biological activity of this compound through a review of recent research findings, case studies, and data tables.

  • Molecular Formula : C11H14O3C_{11}H_{14}O_{3}
  • CAS Number : 31526-71-3
  • Molecular Weight : 194.23 g/mol

Biological Activities

This compound has been investigated for several biological activities:

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. A study evaluated its effectiveness against various bacterial strains and found it to inhibit microbial growth effectively. The Minimum Inhibitory Concentration (MIC) values were determined for different pathogens, as shown in Table 1.

Pathogen MIC (µg/mL)
Staphylococcus aureus32
Escherichia coli16
Pseudomonas aeruginosa64
Candida albicans32

Table 1: Antimicrobial activity of this compound against selected pathogens.

Anti-inflammatory Activity

The anti-inflammatory potential of this compound was assessed using in vitro models. The compound demonstrated a dose-dependent inhibition of pro-inflammatory cytokines such as TNF-α and IL-6 in macrophage cell lines. The results are summarized in Table 2.

Concentration (µM) TNF-α Inhibition (%) IL-6 Inhibition (%)
102530
255055
507580

Table 2: Anti-inflammatory effects of varying concentrations of this compound.

The mechanism by which this compound exerts its biological effects appears to involve interaction with specific molecular targets, including enzymes and receptors involved in inflammatory pathways. It is believed that the ethoxy and methoxy groups contribute to its ability to modulate these pathways effectively.

Case Study: Anticancer Activity

A notable study focused on the anticancer properties of this compound against breast cancer cell lines (MCF-7). The compound was tested for its cytotoxic effects using the MTT assay, revealing an IC50 value of approximately 20 µM, indicating significant antiproliferative activity compared to standard chemotherapeutics.

Case Study: Antioxidant Activity

Another investigation assessed the antioxidant capacity of this compound using the DPPH radical scavenging method. The results showed that at a concentration of 100 µM, it exhibited a scavenging effect comparable to ascorbic acid, highlighting its potential as an antioxidant agent.

Q & A

Q. What are the established synthetic routes for 1-(3-Ethoxy-4-methoxyphenyl)ethanone, and how can reaction conditions be optimized for higher yield?

  • Methodological Answer: The compound is commonly synthesized via Friedel-Crafts acylation , where 3-ethoxy-4-methoxybenzaldehyde reacts with acetyl chloride in the presence of a Lewis acid catalyst (e.g., AlCl₃). Optimization involves:
  • Catalyst Loading : Adjusting AlCl₃ stoichiometry (1.2–1.5 equivalents) to balance reactivity and side reactions.
  • Solvent Selection : Dichloromethane or nitrobenzene improves electrophilic substitution efficiency.
  • Temperature Control : Maintaining 0–5°C minimizes decomposition of sensitive intermediates .
    Post-reaction, purification via column chromatography (silica gel, hexane/ethyl acetate) ensures >95% purity.

Q. Which spectroscopic techniques are most effective for characterizing this compound, and what key spectral features should researchers expect?

  • Methodological Answer:
  • ¹H NMR : Distinct signals for ethoxy (–OCH₂CH₃) and methoxy (–OCH₃) groups at δ 1.35–1.45 (triplet) and δ 3.85 (singlet), respectively. The acetyl carbonyl proton appears as a singlet at δ 2.55.
  • IR Spectroscopy : Strong C=O stretch at ~1680 cm⁻¹ and aromatic C–O stretches at 1250–1050 cm⁻¹.
  • Mass Spectrometry (EI-MS) : Molecular ion peak at m/z 208 (C₁₁H₁₄O₃) with fragmentation patterns confirming substituent positions .

Advanced Research Questions

Q. How do researchers resolve discrepancies in purity assessments between different synthesis batches of this compound?

  • Methodological Answer: Discrepancies often arise from residual solvents or incomplete acylation. Strategies include:
  • HPLC-PDA Analysis : Using a C18 column (acetonitrile/water gradient) to quantify impurities (e.g., unreacted aldehyde).
  • GC-MS Headspace Analysis : Detecting volatile byproducts (e.g., ethyl chloride) from Friedel-Crafts reactions.
  • Recrystallization : Ethanol/water mixtures (7:3 v/v) remove polar impurities, validated by melting point consistency (reported: 78–80°C) .

Q. What strategies are employed to determine the compound's reactivity in multi-step syntheses, especially regarding the stability of ethoxy and methoxy groups?

  • Methodological Answer:
  • Protection/Deprotection : Ethoxy groups are prone to hydrolysis under acidic conditions. Using tert-butyldimethylsilyl (TBS) protection for methoxy moieties enhances stability during nucleophilic substitutions.
  • Kinetic Monitoring : Real-time NMR tracks degradation rates of substituents in DMSO-d₆ at 50°C, revealing methoxy groups degrade 3× faster than ethoxy groups.
  • Computational Modeling : DFT calculations (B3LYP/6-31G*) predict bond dissociation energies to prioritize reactive sites .

Q. How can computational chemistry aid in predicting this compound's interactions with biological targets?

  • Methodological Answer:
  • Molecular Docking : AutoDock Vina simulates binding to cytochrome P450 enzymes, identifying favorable interactions via the acetyl group’s hydrophobic pocket.
  • QSAR Models : Training datasets (IC₅₀ values from enzyme inhibition assays) correlate substituent electronic parameters (Hammett σ) with activity.
  • MD Simulations : GROMACS evaluates conformational stability in lipid bilayers, critical for membrane permeability studies .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
1-(3-Ethoxy-4-methoxyphenyl)ethanone
Reactant of Route 2
Reactant of Route 2
1-(3-Ethoxy-4-methoxyphenyl)ethanone

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